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Compound of Interest

Compound Name: 1,3-Di(2-pyridyl)-1,3-propanedione

Cat. No.: B162630

An In-depth Technical Guide to 1,3-Di(2-
pyridyl)-1,3-propanedione

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,3-Di(2-pyridyl)-1,3-propanedione, a member of the B-diketone family, is a versatile organic
compound with significant applications in coordination chemistry. Its ability to act as a bidentate
chelating agent, coordinating to metal ions through its two oxygen atoms, makes it a valuable
ligand in the synthesis of metal complexes with diverse structural and functional properties.
This technical guide provides a comprehensive overview of the physical and chemical
properties of 1,3-Di(2-pyridyl)-1,3-propanedione, detailed experimental protocols for its
synthesis and characterization, and a discussion of its key chemical behaviors.

Core Physical and Chemical Properties

1,3-Di(2-pyridyl)-1,3-propanedione is a stable crystalline solid at room temperature.[1] Its
core properties are summarized in the tables below.

General and Physical Properties
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Property Value Source(s)

Molecular Formula C13H10N202 [2]

Molecular Weight 226.23 g/mol [11[2][3]

Appearance Solid, powder to crystal [1]

Melting Point 104-109 °C [1]

Boiling Point (Predicted) 415.3 £ 30.0 °C

Density (Predicted) 1.233 + 0.06 g/cm?3

Solubility Almost transparent in hot )
methanol

Chemical and Spectroscopic Properties
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Property Value/Description Source(s)
1,3-di(pyridin-2-yl)propane-1,3-

IUPAC Name _ by Yiprop [2]
dione

CAS Number 10198-89-7 [3]

pKa (Predicted) 6.47 £ 0.46

Keto-Enol Tautomerism

Exists as an equilibrium of keto
and enol forms. The enol form
is stabilized by intramolecular

hydrogen bonding.

[4]115]

1H NMR (Expected Features)

Aromatic protons of the pyridyl
rings, a methine proton (=CH-)
in the enol form, and a
methylene proton (-CHz-) in

the keto form.

[4]16]

13C NMR (Expected Features)

Carbonyl carbons (C=0) in the
keto form, enolic carbons
(C=C-0OH), and aromatic
carbons of the pyridyl rings.

[7]

Infrared (IR) Spectroscopy
(Expected Features)

C=0 stretching vibrations for
the keto form, and O-H and
C=C stretching for the enol

form.

[7]

Experimental Protocols
Synthesis of 1,3-Di(2-pyridyl)-1,3-propanedione via
Claisen Condensation

This protocol is adapted from the general procedure for the synthesis of 1,3-dipyridinyl-I,3-

propanediones.[4][8][9][10]

Materials:
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2-Acetylpyridine

Ethyl picolinate (ethyl 2-pyridinecarboxylate)
Potassium tert-butoxide

Anhydrous diethyl ether or tetrahydrofuran (THF)
Hydrochloric acid (HCI), dilute solution

Methanol for recrystallization

Procedure:

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve
potassium tert-butoxide (1 equivalent) in anhydrous diethyl ether or THF under an inert
atmosphere (e.g., nitrogen or argon).

To this solution, add a solution of 2-acetylpyridine (1 equivalent) in the same anhydrous
solvent, dropwise at room temperature.

Following the addition of the acetylpyridine, add a solution of ethyl picolinate (1 equivalent) in
the same anhydrous solvent, also dropwise.

After the addition is complete, stir the reaction mixture at room temperature for several hours
or gently reflux until the reaction is complete (monitor by TLC).

Cool the reaction mixture to room temperature and then carefully pour it into a beaker
containing ice-cold dilute hydrochloric acid to neutralize the base and precipitate the product.

Collect the crude product by vacuum filtration and wash it with cold water.
Purify the crude 1,3-di(2-pyridyl)-1,3-propanedione by recrystallization from hot methanol.

Dry the purified crystals under vacuum to yield the final product.

Characterization Methods
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» Nuclear Magnetic Resonance (NMR) Spectroscopy: Dissolve a small sample of the
compound in a suitable deuterated solvent (e.g., CDCls or DMSO-de). Record *H and 13C
NMR spectra to confirm the chemical structure and to study the keto-enol tautomerism. The
ratio of the keto to enol forms can be determined by integrating the characteristic proton
signals.[11][6][12]

« Infrared (IR) Spectroscopy: Obtain the IR spectrum of the solid sample using a KBr pellet or
as a mull. The presence of characteristic absorption bands for C=0, O-H, and C=C bonds
will provide information about the functional groups and the tautomeric forms present.

e Mass Spectrometry (MS): Determine the molecular weight of the compound using a suitable
mass spectrometry technique (e.g., ESI-MS) to confirm the molecular formula.

» X-ray Crystallography: Single crystals suitable for X-ray diffraction can be grown by slow
evaporation of a saturated solution of the compound in an appropriate solvent. The resulting
crystal structure will provide definitive information about the molecular geometry and
intermolecular interactions in the solid state.[13][14][15]

Key Chemical Concepts and Visualizations
Keto-Enol Tautomerism

A significant chemical property of 1,3-di(2-pyridyl)-1,3-propanedione is its existence as a
mixture of two tautomeric forms in equilibrium: the diketo form and the enol form. The enol form
is often favored due to the formation of a stable six-membered ring through intramolecular
hydrogen bonding between the enolic hydroxyl group and the adjacent carbonyl oxygen.[5]

Keto-enol tautomerism of the compound.

Synthetic Workflow

The synthesis of 1,3-di(2-pyridyl)-1,3-propanedione is typically achieved through a Claisen
condensation reaction. The following diagram illustrates the general workflow of this synthesis.
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General workflow for the synthesis.

Applications in Research

The primary research application of 1,3-di(2-pyridyl)-1,3-propanedione is as a chelating
ligand in coordination chemistry. Its ability to form stable complexes with a wide range of metal
ions has led to the synthesis of numerous coordination compounds with interesting magnetic,
optical, and catalytic properties.[16] The pyridyl nitrogen atoms can also participate in
coordination, leading to the formation of polynuclear and supramolecular structures.

While extensive biological activity for 1,3-di(2-pyridyl)-1,3-propanedione itself has not been
widely reported, the broader class of B-diketones and their metal complexes are known to
exhibit various biological activities, suggesting potential for future research in this area.

Conclusion

1,3-Di(2-pyridyl)-1,3-propanedione is a valuable compound for researchers in inorganic and
materials chemistry. Its synthesis is straightforward, and its chemical properties, particularly its
keto-enol tautomerism and coordination behavior, are well-defined. This guide provides the
essential information for its synthesis, characterization, and understanding, serving as a
foundational resource for its application in advanced research.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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